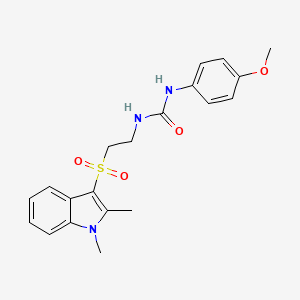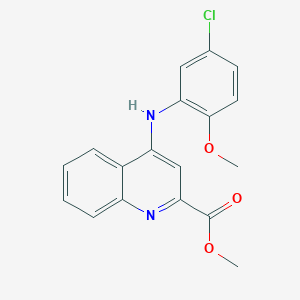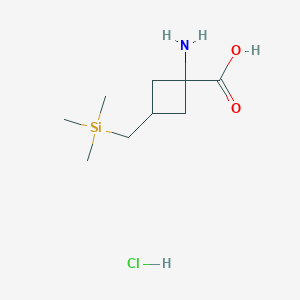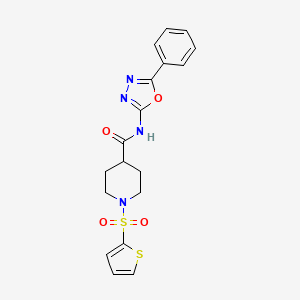![molecular formula C19H23N5O2S2 B3009546 N-(4-(diethylamino)-2-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1114902-44-1](/img/structure/B3009546.png)
N-(4-(diethylamino)-2-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of complex organic compounds often involves the use of electrophilic building blocks that can facilitate the formation of ring structures. In the case of thiazolo[3,2-a]pyrimidinones, N-aryl-2-chloroacetamides serve as such building blocks. The synthesis route described in the research involves the use of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, which, through a series of reactions, leads to the formation of the desired thiazolo[3,2-a]pyrimidinone products. This process is characterized by the elimination of by-products such as aniline or 2-aminobenzothiazole, resulting in acceptable product yields. The confirmation of the molecular structure of the synthesized compounds is achieved through analytical and spectral studies, including single crystal X-ray data .
Molecular Structure Analysis
The molecular structure of synthesized compounds is critical to their potential biological activity. In the case of the thiazolo[3,2-a]pyrimidinones, the confirmation of the structure is essential to ensure that the desired compound has been obtained. Single crystal X-ray data provides a definitive method for determining the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding how the compound might interact with biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolo[3,2-a]pyrimidinones are complex and require precise control over reaction conditions. The use of doubly electrophilic building blocks like N-aryl-2-chloroacetamides indicates that multiple reactive sites are available for further chemical transformations. The elimination of by-products suggests that the reactions may involve nucleophilic substitution processes where the leaving group is replaced by another nucleophile, leading to the formation of the ring structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. For instance, the presence of a thiazolo[4,5-d]pyrimidin-6(7H)-yl group in a molecule could affect its solubility, stability, and reactivity. These properties are important when considering the compound's potential use as a pharmaceutical agent, as they will affect its behavior in biological systems and its suitability for drug formulation. The antimicrobial activity of related compounds, such as N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides, suggests that the thiazole and pyrimidine rings contribute to the bioactivity of these molecules .
Case Studies and Anticancer Activity
In the search for new anticancer agents, the modification of existing molecular frameworks can lead to the discovery of compounds with significant biological activity. For example, attaching different aryloxy groups to the C2 position of the pyrimidine ring resulted in compounds with varying degrees of anticancer activity. One such compound demonstrated growth inhibition of about 20% against a panel of eight cancer cell lines, highlighting the potential of these synthesized molecules as anticancer agents. The study of these compounds' cytotoxic activity provides valuable insights into the relationship between chemical structure and biological function .
Antimicrobial Activity
The antimicrobial properties of novel organic compounds are of great interest in the development of new therapeutic agents. A series of N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides were synthesized and evaluated for their activity against various bacterial and fungal species. The compounds displayed potent antimicrobial activity, with some showing minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) in the low micromolar range. These findings suggest that the synthesized compounds could serve as leads for the development of new antimicrobial drugs .
属性
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-(2-methylsulfanyl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S2/c1-5-23(6-2)13-7-8-14(12(3)9-13)21-15(25)10-24-11-20-17-16(18(24)26)28-19(22-17)27-4/h7-9,11H,5-6,10H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEWWXCHYFQRKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(diethylamino)-2-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B3009463.png)





![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate](/img/structure/B3009477.png)
![3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione](/img/structure/B3009478.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B3009479.png)
![4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3009480.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-dichlorobenzamide](/img/structure/B3009482.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B3009485.png)